molecular formula C17H13Cl2N3O4 B2909208 3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921102-55-8

3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2909208
CAS RN: 921102-55-8
M. Wt: 394.21
InChI Key: RTPBAZMFWHIEPR-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DDOB, is a chemical compound that has been synthesized for scientific research purposes. It is a member of the oxadiazole family of compounds and has been studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions that could be explored in regards to 3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. One area of research could be to further investigate its potential as an anticancer agent, including its effects on different types of cancer cells and its potential for use in combination with other anticancer drugs. Another area of research could be to investigate its potential as an anti-inflammatory agent, including its effects on different inflammatory pathways and its potential for use in treating inflammatory diseases.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves several steps, including the reaction of 2,4-dimethoxybenzonitrile with hydrazine hydrate to form 2,4-dimethoxyphenylhydrazine. This compound is then reacted with 3,5-dichlorobenzoyl chloride to form the final product, 3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.

Scientific Research Applications

3,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have potential as an anticancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.

properties

IUPAC Name

3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-24-12-3-4-13(14(8-12)25-2)16-21-22-17(26-16)20-15(23)9-5-10(18)7-11(19)6-9/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPBAZMFWHIEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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